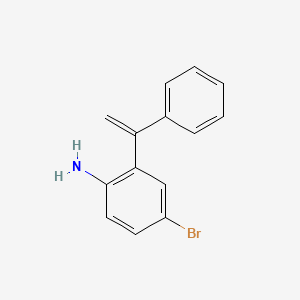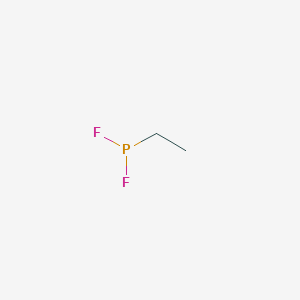
Difluoroethylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylphosphonous difluoride is a chemical compound with the molecular formula C2H5PF2 It is a member of the organophosphorus family, characterized by the presence of phosphorus atoms bonded to organic groups
Preparation Methods
Ethylphosphonous difluoride can be synthesized through several methods. One common synthetic route involves the reaction of ethylphosphonous dichloride with hydrogen fluoride (HF) or sodium fluoride (NaF). The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions using specialized equipment to handle the corrosive nature of hydrogen fluoride.
Chemical Reactions Analysis
Ethylphosphonous difluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ethylphosphonic acid.
Reduction: Reduction reactions can convert it into ethylphosphine.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other groups, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethylphosphonous difluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Research studies explore its potential as a biochemical tool for studying enzyme mechanisms and protein interactions.
Medicine: Investigations are ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethylphosphonous difluoride involves its interaction with molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action include phosphorylation and dephosphorylation processes, which are critical for regulating various biological functions.
Comparison with Similar Compounds
Ethylphosphonous difluoride can be compared with other similar compounds, such as methylphosphonous difluoride and propylphosphonous difluoride These compounds share similar chemical structures but differ in their alkyl groups
Similar Compounds
- Methylphosphonous difluoride
- Propylphosphonous difluoride
- Ethylphosphonic acid
- Ethylphosphine
Ethylphosphonous difluoride stands out due to its specific chemical properties and the versatility of its applications in various scientific and industrial fields.
Properties
CAS No. |
430-78-4 |
|---|---|
Molecular Formula |
C2H5F2P |
Molecular Weight |
98.03 g/mol |
IUPAC Name |
ethyl(difluoro)phosphane |
InChI |
InChI=1S/C2H5F2P/c1-2-5(3)4/h2H2,1H3 |
InChI Key |
DUCRUCROZRWMSA-UHFFFAOYSA-N |
Canonical SMILES |
CCP(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B14118642.png)


![2-{[5-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B14118676.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/structure/B14118684.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide](/img/structure/B14118690.png)
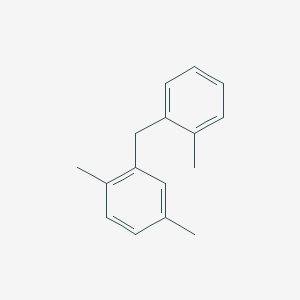
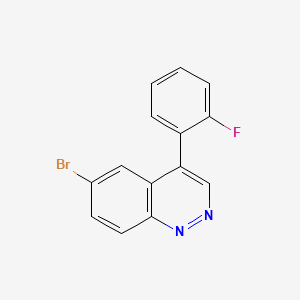

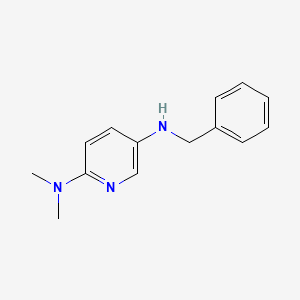
![[8,17,19-tri(hexanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] hexanoate](/img/structure/B14118736.png)
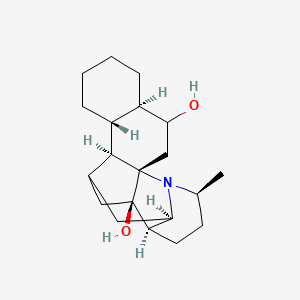
![[(3aR,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-(naphthalen-2-ylmethoxy)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B14118743.png)
